2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Overview
Description
The compound “2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group would likely contribute to the rigidity of the molecule, while the benzylthio and acetamide groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzylthio group might be susceptible to oxidation, while the acetamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the acetamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
Innovative Heterocycles and Insecticidal Applications
A study by Fadda et al. (2017) focused on the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and triazine derivatives, to assess their insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research underscores the potential of such compounds in developing new pesticides.
Antimicrobial and Antitumor Agents
Research on fused 1,2,4-triazines by Abd El-Moneim et al. (2015) and the synthesis of novel triazole compounds containing thioamide groups by Li Fa-qian et al. (2005) have explored their antimicrobial and antitumor activities (Abd El-Moneim et al., 2015); (Li Fa-qian et al., 2005). These studies highlight the potential of such compounds in medicinal chemistry, particularly in developing new drugs with antimicrobial and cancer-fighting properties.
Antioxidant and Antitumor Activities
The evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles by El-Moneim et al. (2011) indicates that these compounds may hold promise for therapeutic applications, particularly in managing oxidative stress and cancer (El-Moneim et al., 2011).
Antimalarial Applications and COVID-19 Drug Utilization
A theoretical investigation by Fahim and Ismael (2021) on antimalarial sulfonamides as COVID-19 drugs utilizing computational calculations and molecular docking studies opens new avenues for repurposing these compounds against emerging infectious diseases (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
The primary targets of 2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
This compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory. The downstream effects of this inhibition include enhanced cognitive function and improved memory recall.
Result of Action
The molecular and cellular effects of this compound’s action include increased acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission . These effects can lead to improved cognitive function and memory recall, making this compound a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease.
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(13-25-12-14-6-2-1-3-7-14)19-10-11-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAODRXZXGCQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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